molecular formula C51H71ClN4O11 B606856 Cy5-PEG6-NHS ester

Cy5-PEG6-NHS ester

Cat. No.: B606856
M. Wt: 951.6
InChI Key: LRPAXAJJSGVXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy5-PEG6-NHS ester is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a NHS ester group, which is an amine reactive group. Hydophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cyanine-labeled biomolecules for subsequent use such as in vivo research, and drug design related experiments.

Properties

Molecular Formula

C51H71ClN4O11

Molecular Weight

951.6

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride

InChI

InChI=1S/C51H70N4O11.ClH/c1-50(2)40-16-11-13-18-42(40)53(5)44(50)20-8-6-9-21-45-51(3,4)41-17-12-14-19-43(41)54(45)27-15-7-10-22-46(56)52-26-29-61-31-33-63-35-37-65-39-38-64-36-34-62-32-30-60-28-25-49(59)66-55-47(57)23-24-48(55)58;/h6,8-9,11-14,16-21H,7,10,15,22-39H2,1-5H3;1H

InChI Key

LRPAXAJJSGVXEK-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cy5-PEG6-NHS ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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